molecular formula C11H14F6N2O4-2 B11815946 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate

8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate

Cat. No.: B11815946
M. Wt: 352.23 g/mol
InChI Key: DYJPMQAVAUHGMI-UHFFFAOYSA-L
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Description

8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O4. It is a light-yellow solid that is often used in various chemical reactions and research applications. The compound is known for its unique bicyclic structure, which includes a diazabicyclo[4.2.0]octane core.

Preparation Methods

The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate typically involves the reaction of 8-methyl-3,8-diazabicyclo[4.2.0]octane with trifluoroacetic acid. The reaction conditions often include room temperature and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Chemical Reactions Analysis

8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound used as a catalyst in organic synthesis.

    8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, known for its biological activities.

The uniqueness of this compound lies in its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H14F6N2O4-2

Molecular Weight

352.23 g/mol

IUPAC Name

8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/p-2

InChI Key

DYJPMQAVAUHGMI-UHFFFAOYSA-L

Canonical SMILES

CN1CC2C1CNCC2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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